Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide structure
74784-45-5 structure
Produktname:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
CAS-Nr.:74784-45-5
MF:C21H30N7O17P3
MW:746.427049160004
CID:557126
PubChem ID:57369863

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • β-NADPH-D
    • NADPH-D
    • β-NADPH-D Discontin
    • β-NADPH-DDiscontinued
    • 1-Dimethylamino-4-trimethylsilylbenzene
    • 5'-ester with (4S)-1,...
    • 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3
    • 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide
    • Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'&reg
    • Me3SiC6H4-p-NMe2
    • N,N-dimethyl-4-trimethylsilanyl-aniline
    • p-Dimethylaminophenyltrimethylsilane
    • [(S)-4-d]NADPH
    • [(S)-4- 2H]NADPH
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
    • [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • lifitegrast impurity T
    • 1,1',1''-Phosphinylidynetrisaziridine-d12
    • Aphoxide-d12
    • APO-d12
    • ENT 24915-d12
    • N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12
    • NSC 9717-d12
    • 74784-45-5
    • ?-NADPH-D
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
    • [(S)-4-2H]NADPH
    • [(S)-4-d]NADPH
    • Inchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-
    • InChI-Schlüssel: ACFIXJIJDZMPPO-FNCXJVNDSA-N
    • Lächelt: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 746.09700
  • Monoisotopenmasse: 746.09738025g/mol
  • Isotopenatomanzahl: 1
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 22
  • Schwere Atomanzahl: 48
  • Anzahl drehbarer Bindungen: 13
  • Komplexität: 1410
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 364Ų
  • XLogP3: -6.8

Experimentelle Eigenschaften

  • Dichte: 2.287
  • Siedepunkt: 1175.129°C at 760 mmHg
  • Flammpunkt: 664.494°C
  • Brechungsindex: 1.849
  • PSA: 393.58000
  • LogP: -1.35000

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Sicherheitsinformationen

  • Lagerzustand:-20°C

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C
Referenz
Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives
By Kanska, Marianna et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Referenz
Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase
By Nakano, Sayaka et al, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Herstellungsverfahren 3

Reaktionsbedingungen
1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
Referenz
Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes
By Patton, Gregory C. et al, Nature Chemical Biology, 2011, 7(12), 950-958

Herstellungsverfahren 4

Reaktionsbedingungen
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Referenz
Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol
By Chen, Xiao-Min et al, Journal of Plant Physiology, 2011, 168(2), 88-95

Herstellungsverfahren 5

Reaktionsbedingungen
1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5
Referenz
Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming
By Roberts, Douglas M. et al, Chemical Science, 2017, 8(2), 1116-1126

Herstellungsverfahren 6

Reaktionsbedingungen
1.1R:C:9028-53-9
Referenz
α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models
By Pudney, Christopher R. et al, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Verwandte Literatur

Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
atkchemica